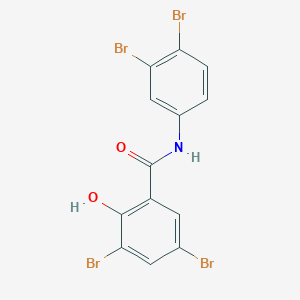

3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide

Description

3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide: is a chemical compound with the molecular formula C13H7Br4NO2 and a molecular weight of 528.81618 g/mol . This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzamide structure. It is primarily used in scientific research due to its unique chemical properties.

Properties

CAS No. |

6149-63-9 |

|---|---|

Molecular Formula |

C13H7Br4NO2 |

Molecular Weight |

528.8 g/mol |

IUPAC Name |

3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H7Br4NO2/c14-6-3-8(12(19)11(17)4-6)13(20)18-7-1-2-9(15)10(16)5-7/h1-5,19H,(H,18,20) |

InChI Key |

FPWRRDPZRRHMTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst. The process may involve multiple steps to ensure the selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.

Substitution: Bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological applications:

- Antimicrobial Activity : Studies indicate that derivatives of dibromo-substituted benzamides possess antimicrobial properties. The presence of multiple bromine atoms enhances the compound's interaction with biological membranes, potentially leading to increased efficacy against various pathogens .

- Anticancer Potential : Research suggests that similar compounds exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways related to cancer proliferation .

- Antiparasitic Properties : There is evidence that certain derivatives can inhibit the growth of Plasmodium falciparum, the malaria-causing parasite. Structure-activity relationship studies indicate that specific substitutions on the aromatic rings significantly affect antiplasmodial activity .

Synthesis Pathways

The synthesis of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide typically involves:

- Bromination : The starting material is a phenolic compound that undergoes bromination at the 3 and 5 positions.

- Amidation : The brominated product is then reacted with an appropriate amine to form the amide bond.

- Hydroxylation : Finally, hydroxylation at the ortho position relative to the amide group can be achieved through various methods such as using hydroxylamine derivatives.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of dibromo-substituted benzamides against several bacterial strains. The results indicated that compounds with higher bromine content exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This suggests a potential application in developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that this compound induced significant cytotoxicity. The compound was found to disrupt mitochondrial function and activate apoptotic pathways, indicating its potential as an anticancer agent .

Case Study 3: Antiparasitic Research

Research focusing on Plasmodium falciparum revealed that derivatives of this compound could inhibit parasite growth effectively. The structure-activity relationship highlighted that specific substitutions could enhance efficacy against different stages of the parasite lifecycle .

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

3,5-dibromo-4-methylaniline: This compound has a similar brominated aromatic structure but differs in the presence of a methyl group instead of a hydroxyl group.

3,5-dibromo-4-hydroxybenzoic acid: This compound also contains bromine atoms and a hydroxyl group but has a carboxylic acid group instead of an amide group.

Uniqueness: 3,5-dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is unique due to its specific combination of bromine atoms, hydroxyl group, and amide functionality. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Biological Activity

3,5-Dibromo-N-(3,4-dibromophenyl)-2-hydroxybenzamide is a compound belonging to the salicylanilide family, characterized by its complex structure that includes multiple bromine substituents and a hydroxyl group. This unique configuration contributes to its significant biological activities, particularly in antimicrobial and antifungal applications. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H8Br4N O2

- Molar Mass : Approximately 528.816 g/mol

- CAS Number : 4372-73-0

- Density : 2.284 g/cm³

- Boiling Point : 441.4°C at 760 mmHg

The compound's structure is pivotal to its biological function, with the presence of bromine atoms enhancing lipophilicity, which is essential for crossing biological membranes and interacting with cellular targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potent antimicrobial activity against a range of pathogens. The following table summarizes its efficacy against various microorganisms:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory concentration (MIC) = 1 µg/mL | |

| Escherichia coli | MIC = 2 µg/mL | |

| Candida albicans | MIC = 0.5 µg/mL | |

| Aspergillus niger | MIC = 1 µg/mL |

These findings suggest that the compound is effective against both Gram-positive and Gram-negative bacteria as well as fungi.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. For instance, it interacts with nicotinamide adenine dinucleotide kinase (NADK), leading to reduced levels of NADP and NADPH in cells, which destabilizes dihydrofolate reductase (DHFR) and inhibits cell growth .

- Binding Affinity : Studies have demonstrated that this compound binds effectively to various biological targets, including receptors and enzymes critical for microbial survival. The dual bromination increases its binding affinity compared to other derivatives.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of several salicylanilide derivatives, including this compound. The results indicated that this compound significantly reduced bacterial counts in vitro and showed potential for therapeutic applications in treating infections caused by resistant strains .

Evaluation of Toxicity

A toxicity assessment conducted on animal models revealed that while the compound exhibits strong antimicrobial properties, it also possesses a moderate toxicity profile at high concentrations. Further studies are needed to establish safe dosage levels for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.